molecular formula C8H8N2O5 B14249894 Phenol, 4-[(acetyloxy)amino]-2-nitro- CAS No. 374589-62-5

Phenol, 4-[(acetyloxy)amino]-2-nitro-

Cat. No.: B14249894
CAS No.: 374589-62-5
M. Wt: 212.16 g/mol
InChI Key: GQBBHRPIAUXBRF-UHFFFAOYSA-N
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Description

Phenol, 4-[(acetyloxy)amino]-2-nitro- is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetyloxyamino group, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:

    Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.

    Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or further nitrated phenolic compounds.

Scientific Research Applications

Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-nitro-: Lacks the acetyloxyamino group, making it less reactive in certain chemical reactions.

    Phenol, 4-amino-2-nitro-: Contains an amino group instead of the acetyloxyamino group, leading to different reactivity and biological activity.

    Phenol, 4-acetoxy-2-nitro-: Similar structure but with different functional groups, affecting its chemical and biological properties.

Uniqueness

Phenol, 4-[(acetyloxy)amino]-2-nitro- is unique due to the presence of both acetyloxyamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

374589-62-5

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

(4-hydroxy-3-nitroanilino) acetate

InChI

InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3

InChI Key

GQBBHRPIAUXBRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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